Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its significant pharmaceutical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the acylation of commercially available anthranilic acid derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential pharmaceutical applications, such as anti-inflammatory and antimicrobial agents .
Scientific Research Applications
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: This compound is being investigated for its potential use in developing new drugs for treating bacterial infections and inflammatory diseases.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid:
2-Oxo-1,2-dihydro-quinoline-3-carboxylic Acid: Another quinoline derivative with similar biological activities.
Uniqueness
Ethyl 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and ethyl ester groups contribute to its enhanced antimicrobial activity and potential for further chemical modifications .
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
ethyl 7-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-5-7-3-4-8(13)6-10(7)14-11(9)15/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
FKYIDHXDDDLYGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.